molecular formula C4H7ClN2S B2620170 Isothiazol-5-ylmethanamine hydrochloride CAS No. 2095410-14-1

Isothiazol-5-ylmethanamine hydrochloride

Cat. No.: B2620170
CAS No.: 2095410-14-1
M. Wt: 150.62
InChI Key: VNUIAINVCHTMGH-UHFFFAOYSA-N
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Description

Isothiazol-5-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazol-5-ylmethanamine hydrochloride typically involves the reaction of isothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Isothiazol-5-ylmethanamine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one atom or group with another, which can occur at various positions on the isothiazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the isothiazole ring.

Scientific Research Applications

Isothiazol-5-ylmethanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and other biochemical processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the formulation of biocides and preservatives, owing to its antimicrobial properties.

Mechanism of Action

The mechanism of action of isothiazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and thereby exerting its antimicrobial effects. This mechanism is crucial for its use as a biocide and in other applications where enzyme inhibition is desired.

Comparison with Similar Compounds

Isothiazol-5-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

    Methylisothiazolinone: Another isothiazole derivative used as a biocide, but with different substitution patterns on the ring.

    Chloromethylisothiazolinone: Similar in structure but with a chlorine atom, leading to different reactivity and applications.

    Benzisothiazolinone: A benzene-fused isothiazole with distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1,2-thiazol-5-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUIAINVCHTMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-14-1
Record name (1,2-thiazol-5-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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